molecular formula C12H15F3N4O2 B2517354 Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2034408-00-7

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2517354
CAS No.: 2034408-00-7
M. Wt: 304.273
InChI Key: SIKOIOVNVFGRHY-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Scientific Research Applications

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in studies related to cellular signaling pathways and molecular interactions.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

    Pharmacology: Research focuses on its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring can be formed by reacting the pyrimidine intermediate with ethylenediamine under reflux conditions.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Trifluoromethyl Pyrimidine Derivatives: These compounds share the trifluoromethyl group and pyrimidine ring, but may differ in their substituents and biological activities.

    Piperazine Derivatives: Compounds containing the piperazine ring are widely studied for their pharmacological properties, and comparisons can highlight the unique features of the target compound.

    Ethyl Ester Derivatives: The presence of the ethyl ester group can influence the compound’s solubility and bioavailability, distinguishing it from other derivatives.

Properties

IUPAC Name

ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKOIOVNVFGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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